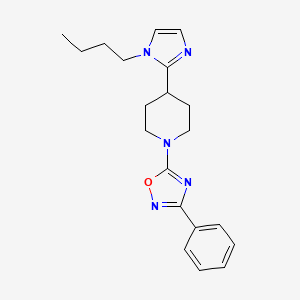![molecular formula C16H13N5O2S B5603354 methyl 4-({[3-mercapto-5-(3-pyridinyl)-4H-1,2,4-triazol-4-yl]imino}methyl)benzoate](/img/structure/B5603354.png)
methyl 4-({[3-mercapto-5-(3-pyridinyl)-4H-1,2,4-triazol-4-yl]imino}methyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- Methyl 4-({[3-mercapto-5-(3-pyridinyl)-4H-1,2,4-triazol-4-yl]imino}methyl)benzoate is a compound of interest in the field of organic and medicinal chemistry due to its structural complexity and potential applications.
Synthesis Analysis
- The synthesis of related compounds involves multi-step reaction sequences. For example, 4-Amino-5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol, a related compound, is prepared through a sequence involving various aromatic aldehydes in the presence of acetic acid (Dave et al., 2007).
Molecular Structure Analysis
- X-ray crystal structure analysis is a common method used for determining the molecular structure of such compounds. For instance, the crystal structure of a related compound was analyzed, revealing details about bond lengths, orientations, and molecular conformations (Moser et al., 2005).
Chemical Reactions and Properties
- Compounds of this nature often undergo various chemical reactions, forming different derivatives with distinct properties. For instance, the synthesis of poly-4-[(pyridin-2-yl-imino)methyl]benzene-1,3-diol and its polymer-metal complexes highlights the versatility in chemical reactions (Kaya et al., 2008).
Physical Properties Analysis
- The physical properties, including thermal degradation and electrical conductivity, are often studied for such compounds. For instance, the oxidative polycondensation reaction used in the synthesis of poly-4-[(pyridin-2-yl-imino)methyl]benzene-1,3-diol underlines the importance of such properties (Kaya et al., 2008).
Chemical Properties Analysis
- Analyzing the chemical properties involves understanding the reactivity, stability, and interactions of the compound. For example, studies on related compounds like 4-(5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl) benzoic acid and its coordination polymers provide insights into chemical properties and potential applications (Du et al., 2016).
Applications De Recherche Scientifique
Synthesis of Heterocyclic Compounds
Methyl 4-({[3-mercapto-5-(3-pyridinyl)-4H-1,2,4-triazol-4-yl]imino}methyl)benzoate has been utilized as a key precursor in the synthesis of various heterocyclic compounds. For example, it has been involved in the preparation of 4-amino-3-mercapto-5-pyridin-3′-yl-[1,2,4]-triazoles and their derivatives, which were further reacted to produce thiazolidinones and Mannich bases. These compounds were evaluated for their antimicrobial and antitubercular activities, highlighting the chemical versatility and potential therapeutic applications of the base compound (Dave et al., 2007).
Biological Evaluation
There's a significant interest in evaluating the biological activities of derivatives synthesized from this compound. For instance, studies have shown that these derivatives exhibit promising antimicrobial properties. The synthesis and in vitro evaluation of such compounds against bacterial cultures indicate their potential as novel antibacterial agents (Govori et al., 2014).
Corrosion Inhibition
Additionally, derivatives of this compound have been investigated for their application in corrosion inhibition. Schiff’s bases derived from pyridyl substituted triazoles, including compounds structurally related to the parent chemical, have demonstrated effective corrosion inhibition properties for mild steel in acidic solutions. This application is particularly relevant in the field of materials science, where preventing metal corrosion is of paramount importance (Ansari et al., 2014).
Mécanisme D'action
Target of Action
Compounds with similar structures, such as 1,2,4-triazole-based ligands, have been synthesized and studied for their inhibitory activity against alpha-amylase and alpha-glucosidase . These enzymes play a crucial role in the breakdown of carbohydrates, and their inhibition can help manage blood glucose levels, making these compounds potential antidiabetic agents .
Mode of Action
Based on the studies of similar compounds, it can be inferred that it might interact with its targets (like alpha-amylase and alpha-glucosidase) and inhibit their activity . This inhibition could result in decreased breakdown of carbohydrates, leading to lower blood glucose levels .
Biochemical Pathways
The compound, by potentially inhibiting alpha-amylase and alpha-glucosidase, could affect the carbohydrate metabolism pathway . The inhibition of these enzymes would slow down the breakdown of complex carbohydrates into simple sugars, thus reducing the amount of glucose absorbed into the bloodstream .
Result of Action
The molecular and cellular effects of the compound’s action would likely be a decrease in the rate of carbohydrate breakdown and a subsequent reduction in blood glucose levels, given its potential inhibitory activity against alpha-amylase and alpha-glucosidase .
Propriétés
IUPAC Name |
methyl 4-[(E)-(3-pyridin-3-yl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)iminomethyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O2S/c1-23-15(22)12-6-4-11(5-7-12)9-18-21-14(19-20-16(21)24)13-3-2-8-17-10-13/h2-10H,1H3,(H,20,24)/b18-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPBAUKPBMVIBSC-GIJQJNRQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-methyl-6-{4-[(4-methyl-1-piperidinyl)carbonyl]phenoxy}pyridazine](/img/structure/B5603283.png)
![1-[(4-bromobenzyl)oxy]-6-nitro-1H-1,2,3-benzotriazole](/img/structure/B5603288.png)

![2-(2,3-dimethylphenoxy)-N-[4-(1-piperidinyl)phenyl]acetamide](/img/structure/B5603296.png)
![8-{hydroxy[4-(trifluoromethyl)phenyl]acetyl}-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5603309.png)

![5-acetyl-1'-[(3-methylisoxazol-5-yl)carbonyl]-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5603325.png)
![4-({4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]butanoyl}amino)benzamide](/img/structure/B5603326.png)
![2-methoxy-4-[2-(2-methylbenzoyl)carbonohydrazonoyl]phenyl acetate](/img/structure/B5603331.png)
![1-tert-butyl-N-[3-(4-methoxyphenyl)propyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5603337.png)

![N-{[1-(2-methylbenzyl)-1H-indol-3-yl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B5603350.png)
![2-{[(4aR*,8aR*)-4a-hydroxy-7-(methoxyacetyl)octahydro-2,7-naphthyridin-2(1H)-yl]methyl}-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5603361.png)
